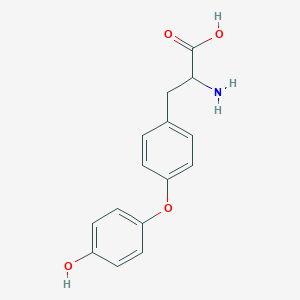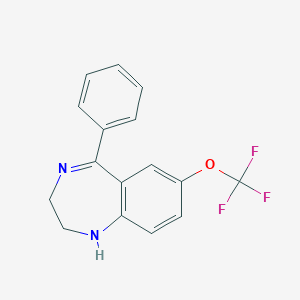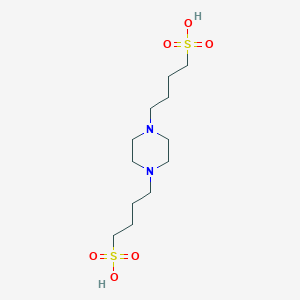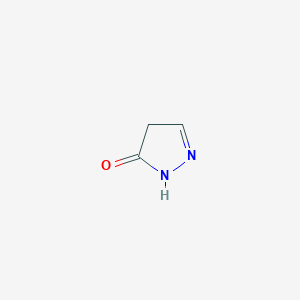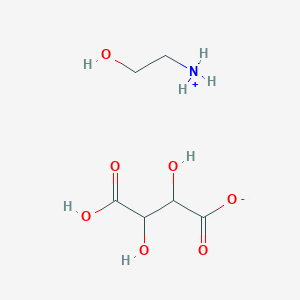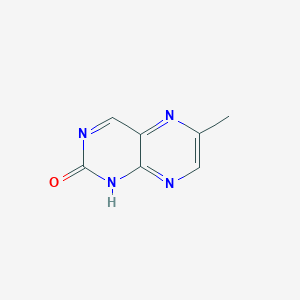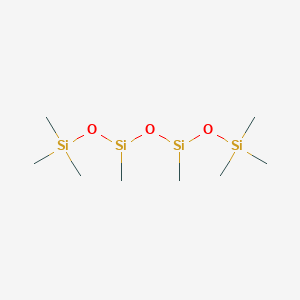
5beta-Androstan-3beta-ol
Vue d'ensemble
Description
5beta-Androstan-3beta-ol, also known as 3beta-Hydroxy-5beta-androstane, is a steroidal compound that belongs to the class of androgens and derivatives. It is a metabolite of testosterone and is known for its role in various physiological processes, including the regulation of masculine characteristics and effects on scalp and body hair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-3beta-ol typically involves the reduction of androstenedione or testosterone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction is carried out in an alcohol solvent, such as ethanol, at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using similar reducing agents like sodium borohydride or lithium aluminum hydride (LiAlH4). The reaction conditions are optimized for higher yields and purity, and the product is purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers. Reagents such as acyl chlorides or alkyl halides are commonly used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 5beta-Androstan-3-one.
Reduction: Formation of 5beta-Androstan-3beta,17beta-diol.
Substitution: Formation of esters or ethers depending on the substituent used.
Applications De Recherche Scientifique
5beta-Androstan-3beta-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroidal compounds.
Biology: The compound is studied for its role in the regulation of androgenic activity and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in treating conditions related to androgen deficiency or imbalance.
Industry: It is used in the synthesis of other steroidal compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5beta-Androstan-3beta-ol involves its interaction with androgen receptors. It binds to these receptors and modulates the transcription of target genes involved in the development and maintenance of masculine characteristics. The compound also influences various signaling pathways, including those related to cell growth and differentiation.
Comparaison Avec Des Composés Similaires
5alpha-Androstan-3beta-ol: This compound is a stereoisomer of 5beta-Androstan-3beta-ol, differing in the configuration at the C5 position. It has similar androgenic properties but may exhibit different biological activities.
5alpha-Androstan-3beta,17beta-diol: Another related compound, which is a metabolite of dihydrotestosterone and has been studied for its role in prostate cancer regulation.
Uniqueness: this compound is unique due to its specific configuration and its role as a metabolite of testosterone. Its distinct chemical structure allows it to interact differently with androgen receptors compared to its stereoisomers and other related compounds.
Propriétés
IUPAC Name |
(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTOLSNIKJIDFF-KYQPOWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508135 | |
| Record name | (3beta,5beta)-Androstan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15360-52-8 | |
| Record name | (3beta,5beta)-Androstan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of steroids are important for their interaction with human alcohol dehydrogenase 1C*2?
A: The study highlights that a 5β configuration (cis A/B ring fusion) and the presence of either a 3β-hydroxy or 3-keto group appear crucial for steroid interaction with human alcohol dehydrogenase 1C*2. [] This suggests that the enzyme possesses specific binding site requirements for these structural features.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


